

Spectroscopic Data for 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxy-2,2-dimethylpentanoic acid

Cat. No.: B13308826

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Hydroxy-2,2-dimethylpentanoic acid**, a molecule of interest in various research and development sectors. Due to a lack of readily available experimental spectra for this specific compound, this document focuses on high-quality predicted data for ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Hydroxy-2,2-dimethylpentanoic acid**. These predictions are based on established computational models and provide a reliable estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
~3.6	Triplet	2H	-CH ₂ -OH
~1.6	Triplet	2H	-CH ₂ -CH ₂ OH
~1.2	Singlet	6H	-C(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Chemical Shift (ppm)	Carbon Type	Assignment
~180	Quaternary	-COOH
~62	Primary	-CH ₂ -OH
~45	Quaternary	-C(CH ₃) ₂
~35	Secondary	-CH ₂ -CH ₂ OH
~25	Primary	-C(CH ₃) ₂

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

m/z	Interpretation
146	[M] ⁺ (Molecular Ion)
129	[M-OH] ⁺
101	[M-COOH] ⁺
87	[M-C ₄ H ₉ O] ⁺
59	[C ₂ H ₃ O ₂] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for **5-Hydroxy-2,2-dimethylpentanoic acid**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200	O-H (alcohol)	Stretching
3300-2500	O-H (carboxylic acid)	Stretching
2960-2850	C-H (alkane)	Stretching
1710	C=O (carboxylic acid)	Stretching
1470-1450	C-H (alkane)	Bending
1300-1200	C-O (carboxylic acid)	Stretching
1200-1000	C-O (alcohol)	Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a small organic molecule like **5-Hydroxy-2,2-dimethylpentanoic acid**.

NMR Spectroscopy (¹H and ¹³C)

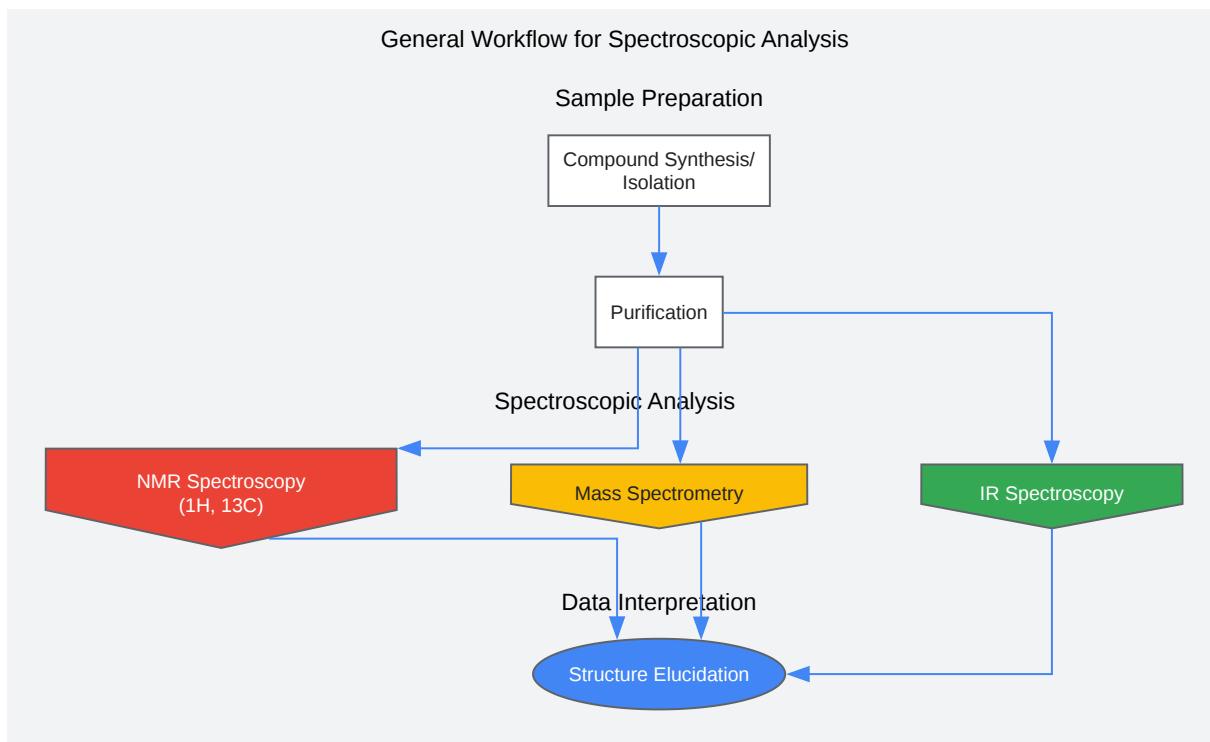
A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be selected based on the solubility of the analyte and to avoid overlapping solvent signals with signals of interest. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.

The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. Key acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise ratio and accurate integration.

Mass Spectrometry

For mass spectrometry, a dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The analysis is commonly performed using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

In a typical ESI experiment, the sample solution is introduced into the ion source where it is nebulized and ionized to form predominantly protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$. For EI, the sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion $[M]^+$ and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) and detected.


Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For a liquid sample, a drop can be placed between two salt plates.

The sample is then placed in the IR beam of the spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (typically $4000\text{-}400\text{ cm}^{-1}$). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [Spectroscopic Data for 5-Hydroxy-2,2-dimethylpentanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13308826#spectroscopic-data-for-5-hydroxy-2-2-dimethylpentanoic-acid-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com